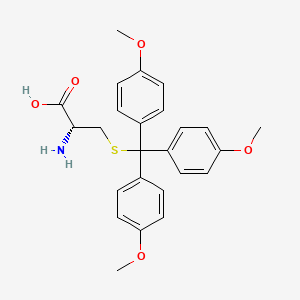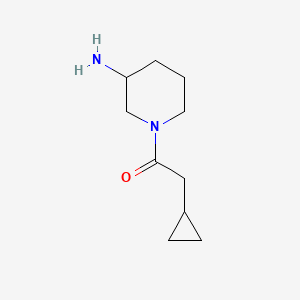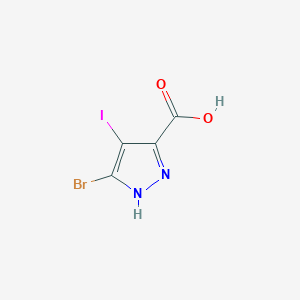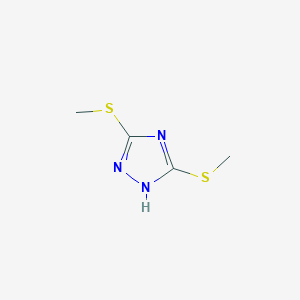
S-(Tris(4-methoxyphenyl)methyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(Tris(4-methoxyphenyl)methyl)-L-cysteine: is a compound that combines the structural features of tris(4-methoxyphenyl)methyl and L-cysteine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the L-cysteine moiety suggests potential biological activity, while the tris(4-methoxyphenyl)methyl group may impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine typically involves the reaction of tris(4-methoxyphenyl)methyl chloride with L-cysteine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the L-cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The methoxy groups on the tris(4-methoxyphenyl)methyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s L-cysteine moiety suggests potential biological activity, including antioxidant properties and interactions with biological macromolecules. It can be used in studies related to protein modification and enzyme inhibition .
Medicine: Due to its unique structure, this compound may have potential as a therapeutic agent. It can be investigated for its potential to modulate biological pathways and its efficacy in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials .
作用机制
The mechanism of action of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine involves its interaction with biological targets through the L-cysteine moiety. The sulfur atom in L-cysteine can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the tris(4-methoxyphenyl)methyl group can interact with hydrophobic regions of proteins, influencing their stability and activity .
相似化合物的比较
Tris(4-methoxyphenyl)phosphine: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of various compounds.
Uniqueness: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine is unique due to the combination of the L-cysteine moiety with the tris(4-methoxyphenyl)methyl group. This combination imparts both biological activity and unique chemical properties, making it a versatile compound for various applications.
属性
分子式 |
C25H27NO5S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C25H27NO5S/c1-29-20-10-4-17(5-11-20)25(32-16-23(26)24(27)28,18-6-12-21(30-2)13-7-18)19-8-14-22(31-3)15-9-19/h4-15,23H,16,26H2,1-3H3,(H,27,28)/t23-/m0/s1 |
InChI 键 |
SQSXVIUUCXLCSR-QHCPKHFHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)


![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)



![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)




![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

